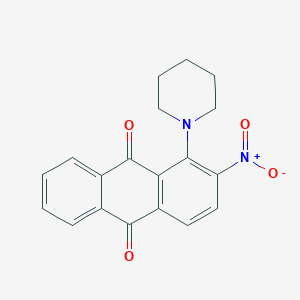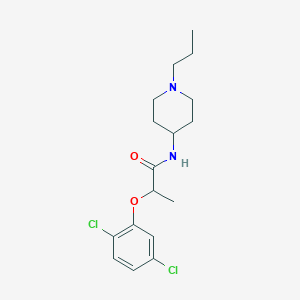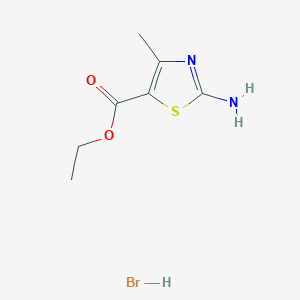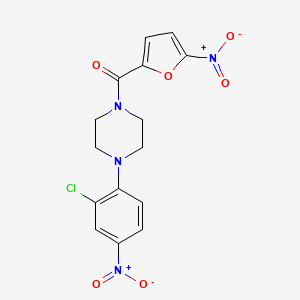
2-nitro-1-(1-piperidinyl)anthra-9,10-quinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-nitro-1-(1-piperidinyl)anthra-9,10-quinone, also known as NPAQ, is a synthetic compound that has been widely studied for its potential applications in scientific research. NPAQ is a redox-active molecule that can undergo reversible oxidation and reduction, making it a useful tool for studying redox signaling pathways and oxidative stress in biological systems. In
科学研究应用
2-nitro-1-(1-piperidinyl)anthra-9,10-quinone has been used in a variety of scientific research applications, including the study of redox signaling pathways, oxidative stress, and mitochondrial function. 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone can be used as a redox probe to detect changes in the redox state of cells and tissues. It has also been used to study the mechanism of action of antioxidants and other redox-active compounds. In addition, 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone has been used to investigate the role of oxidative stress in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.
作用机制
The mechanism of action of 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone involves its ability to undergo reversible oxidation and reduction. 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone can be oxidized by reactive oxygen species (ROS) such as hydrogen peroxide (H2O2), leading to the formation of a semiquinone radical. The semiquinone radical can then react with oxygen to form superoxide (O2-), which can further react with other ROS to cause oxidative damage to cells and tissues. On the other hand, 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone can be reduced by antioxidants such as glutathione (GSH), leading to the formation of a hydroquinone. The hydroquinone can then react with oxygen to form water, thus scavenging ROS and protecting cells from oxidative damage.
Biochemical and Physiological Effects
2-nitro-1-(1-piperidinyl)anthra-9,10-quinone has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone can induce apoptosis in cancer cells by increasing ROS levels and disrupting mitochondrial function. 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone has also been shown to inhibit the growth of bacteria and fungi by disrupting membrane integrity and inducing oxidative stress. In vivo studies have demonstrated that 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone can protect against oxidative stress-induced damage in animal models of neurodegenerative disorders and cardiovascular disease.
实验室实验的优点和局限性
One of the main advantages of using 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone in lab experiments is its ability to act as a redox probe, allowing researchers to monitor changes in the redox state of cells and tissues. 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone is also relatively easy to synthesize and purify, making it a cost-effective tool for studying redox signaling pathways and oxidative stress. However, one of the limitations of using 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone is its potential toxicity at high concentrations. 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone can induce oxidative stress and apoptosis in cells, which can limit its use in certain experiments.
未来方向
There are several future directions for research involving 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone. One area of interest is the development of 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone-based sensors for detecting ROS and other redox-active molecules in biological systems. Another area of interest is the use of 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone in combination with other redox-active compounds to investigate the synergistic effects of oxidative stress and antioxidant defense mechanisms. Finally, further studies are needed to investigate the potential therapeutic applications of 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone in the treatment of diseases characterized by oxidative stress.
合成方法
The synthesis of 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone involves the reaction of 2-nitroanthraquinone with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is purified by column chromatography and characterized using spectroscopic techniques such as NMR and mass spectrometry. The yield of 2-nitro-1-(1-piperidinyl)anthra-9,10-quinone can be improved by optimizing the reaction conditions, including the choice of solvent, temperature, and reaction time.
属性
IUPAC Name |
2-nitro-1-piperidin-1-ylanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-18-12-6-2-3-7-13(12)19(23)16-14(18)8-9-15(21(24)25)17(16)20-10-4-1-5-11-20/h2-3,6-9H,1,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIVLEAJBVXRJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-1-(piperidin-1-yl)anthracene-9,10-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-(3-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5129875.png)

![4-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5129884.png)
![N-cyclopropyl-4-methoxy-2-{[1-(4,4,4-trifluorobutyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129896.png)
![9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole](/img/structure/B5129906.png)

![N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5129913.png)
![1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5129917.png)

![5-(4-chlorophenyl)-1-[(3,4-dimethoxyphenyl)acetyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5129938.png)
![N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B5129939.png)
![3-({4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5129941.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenyl-N-(2,4,5-trimethoxybenzyl)methanamine](/img/structure/B5129959.png)
